molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel

Bis[bis(trifluoromethylsulfonyl)amino]nickel

Cat. No.: B8017981
M. Wt: 619.0 g/mol
InChI Key: VFUSIQAHVPEYFD-UHFFFAOYSA-N
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Description

Bis[bis(trifluoromethylsulfonyl)amino]nickel is a coordination compound that features nickel as the central metal atom coordinated to two bis(trifluoromethylsulfonyl)amino ligands. This compound is known for its unique properties, including high thermal stability and significant electrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[bis(trifluoromethylsulfonyl)amino]nickel typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)amine. One common method is to react nickel(II) chloride with bis(trifluoromethylsulfonyl)amine in an organic solvent such as acetonitrile under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[bis(trifluoromethylsulfonyl)amino]nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of nickel.

    Reduction: It can be reduced to lower oxidation states or even to metallic nickel.

    Substitution: Ligand exchange reactions where the bis(trifluoromethylsulfonyl)amino ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.

Major Products

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Lower oxidation state nickel complexes or metallic nickel.

    Substitution: Nickel complexes with different ligands.

Scientific Research Applications

Bis[bis(trifluoromethylsulfonyl)amino]nickel has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying nickel-containing enzymes.

    Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the development of advanced materials, including high-performance batteries and electrochemical devices.

Mechanism of Action

The mechanism by which bis[bis(trifluoromethylsulfonyl)amino]nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation and reduction processes, facilitating electron transfer reactions. The bis(trifluoromethylsulfonyl)amino ligands stabilize the nickel center and influence its reactivity. Molecular targets include substrates in catalytic reactions and biological molecules in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid.

    Nickel bis(trifluoromethanesulfonyl)imide: Similar coordination compound with different ligands.

    Nickel triflate: Another nickel coordination compound with triflate ligands.

Uniqueness

Bis[bis(trifluoromethylsulfonyl)amino]nickel is unique due to its high thermal stability and electrochemical properties. The presence of bis(trifluoromethylsulfonyl)amino ligands imparts distinct reactivity and stability compared to other nickel coordination compounds.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSIQAHVPEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2NiO8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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